molecular formula C7H6BrNO B114348 3-Bromobenzamide CAS No. 22726-00-7

3-Bromobenzamide

Cat. No. B114348
CAS RN: 22726-00-7
M. Wt: 200.03 g/mol
InChI Key: ODJFDWIECLJWSR-UHFFFAOYSA-N
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Description

3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a Monoisotopic mass of 198.963272 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzamide consists of a benzene ring substituted with a bromo group and an amide group . The compound has two hydrogen bond acceptors and two hydrogen bond donors .


Physical And Chemical Properties Analysis

3-Bromobenzamide has a density of 1.6±0.1 g/cm3, a boiling point of 297.4±23.0 °C at 760 mmHg, and a flash point of 133.6±22.6 °C . It has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 124.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Isocoumarin Derivatives

3-Bromobenzamide derivatives have been used in the synthesis of isocoumarins, a class of organic compounds with potential biological activity. This process involves a CuI-catalyzed reaction with 1,3-diketones, enabling the creation of a variety of 3-substituted isocoumarins (Cai, Wang, & Xi, 2012).

Development of Benzisothiazol-3(2H)-one

Another application is in the formation of benzisothiazol-3(2H)-one derivatives. This involves a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate, demonstrating a method for S-C and S-N bond formation (Wang, Chen, Deng, & Xi, 2012).

Formation of 3-Methyleneisoindolin-1-ones

3-Bromobenzamide derivatives also play a role in forming 3-methyleneisoindolin-1-ones through a CuI/l-proline-catalyzed domino reaction with terminal alkynes. This method allows for the variation of N-substituents and the aromatic ring, showing the compound's versatility in synthesis (Li, Wang, Zhang, Jiang, & Ma, 2009).

Quinazolinone Scaffold Assembly

3-Bromobenzamide is used in the rapid assembly of the quinazolinone scaffold, a key structure in many pharmacologically active compounds. This involves a copper-catalyzed tandem reaction with aldehydes and aqueous ammonia, further illustrating its utility in complex organic synthesis (Guo, Li, Tao, Zhang, & Fan, 2014).

Synthesis of 3-(Imino)isoindolin-1-ones

A novel synthetic pathway using 3-bromobenzamide derivatives has been developed to create 3-(imino)isoindolin-1-ones. This Co-catalyzed cyclization reaction is significant for its ability to tolerate a variety of substituents, offering moderate yields in most cases (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021).

Metabolism of Bromoxynil by Klebsiella pneumoniae

In environmental research, a study found that Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil, a compound related to bromobenzamides, indicating potential applications in bioremediation and understanding microbial interactions with environmental contaminants (Mcbride, Kenny, & Stalker, 1986).

Safety And Hazards

3-Bromobenzamide may cause skin and eye irritation, and may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFDWIECLJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022277
Record name 3-Bromobenzamide
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzamide

CAS RN

22726-00-7
Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobenzamide
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Record name 3-Bromobenzamide
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Record name 3-BROMOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzonitrile (0.91 g, 5 mmol) in dioxane (19 mL), NaBO3.4H2O (2.12 g, 13.78 mmol) and H2O (19 mL) were added. The mixture was stirred at 80° C. 16 hours (h), cooled, added of H2O and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and evaporated. Purification of the residue by column chromatography (hexane/EtOAc 2:8) and recrystallization gave the desired product as colorless tablets. Yield 80% (EtOH). Mp: 156–7° C. (lit. 156° C.) (Pearson, D. E. et al., J. Org. Chem., 28: 3147–3149, (1963)). MS (EI): m/z 199 (M+); 183 (100%).
Quantity
0.91 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.4H2O
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of m-bromobenzonitrile (2 g, 10 mol) in DMSO (6 mL) was added 30% H2O2 (5 g, 13 mmol) and K2CO3 at 0° C., and stirred at room temperature for 30 min. The mixture was poured into water and filtered, the solid was washed with water, dried to got the compound 0601-142 (1.8 g, 82%) as a white solid. LCMS: 200 [M+1]+; 1H NMR (400 MHz, DMSO-d6) δ 7.41 (t, J=8.0 Hz, 1H), 7.50 (s, 1H), 7.70 (dd, J1,2=8.0, 0.8 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 8.03 (t, J=1.6 Hz, 1H), 8.06 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
6 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-bromobenzoyl chloride (21.75 g) in THF (20 ml) was added a 40% solution (50 ml) of methylamine in methanol at 0° C. and the mixture was stirred at 0° C. for 1 h. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate, the mixture was washed with water and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to give the title compound (18.6 g) as colorless powder crystals.
Quantity
21.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzamide
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3-Bromobenzamide
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Reactant of Route 6
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3-Bromobenzamide

Citations

For This Compound
145
Citations
M Banasik, H Komura, K Ueda - ADP-ribosylation reactions, 1992 - Springer
Inhibitors of poly(ADP-ribose) synthetase are useful tools for the research on biological roles of poly(ADP-ribose). Many compounds have been shown to inhibit the activity of poly(ADP-…
Number of citations: 4 link.springer.com
D Kesuma, BT Purwanto… - Journal of Chinese …, 2018 - repository.unair.ac.id
… The IC50 values of N-(phenylcarbamothioyl)-3-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were 0.27 mM and 0.31 mM, respectively, and both were more active …
Number of citations: 8 repository.unair.ac.id
JT Palmer, C Bryant, DX Wang, DE Davis… - Journal of medicinal …, 2005 - ACS Publications
… On the basis of the 13-fold increase in cathepsin K potency comparing the 3-bromobenzamide 18b versus the 4-bromobenzamide 18g, and an even greater increase in potency …
Number of citations: 115 pubs.acs.org
F Odame, G Woodcock, EC Hosten, K Lobb… - Journal of …, 2020 - Elsevier
… (6), N-(benzothiazol-2-yl)benzamide (10), N-(benzothiazol-2-yl)-3-chlorobenzamide (11), N-(benzothiazol-2-yl)-4-nitrobenzamide (12), N-(benzothiazol-2-yl)-3-bromobenzamide (14) …
Number of citations: 2 www.sciencedirect.com
XM Wang, J Xu, MH Xin, SM Lu, SQ Zhang - Bioorganic & Medicinal …, 2015 - Elsevier
… Catalyzed by PdCl 2 (dppf), the reaction of substituted 3-bromobenzamide or 3-bromobenzoate (1) with bis(pinacolato)diboron produced the corresponding intermediate (2), which was …
Number of citations: 19 www.sciencedirect.com
YM Choi, ME Kim, DK An - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
… As shown in Table 2, tertiary amides with electron-withdraw ing substituents, such as NN-dimethyl-4-chlorobenzamide, N,N-dimethyl-3-bromobenzamide and N,N-dimethyl-4-bromo…
Number of citations: 15 koreascience.kr
S Favre, H Fiaux, C Schuetz, P Vogel… - …, 2006 - infoscience.epfl.ch
… The most potent and selective alpha-mannosidase inhibitor (6d) (N-[(2R)-2-({[(2R,3R,4S)-3,4-dihydroxypyrrolidin -2-yl]methyl} amino)-2-phenylethyl]-3-bromobenzamide) of these …
Number of citations: 9 infoscience.epfl.ch
G Lu, W Nie, M Xin, Y Meng, J Jiang, J Gu… - European Journal of …, 2023 - Elsevier
Poly(ADP-ribose) polymerase-1 (PARP-1) plays a crucial role in DNA damage repair and has been identified as a promising therapeutic target in cancer therapy. As a continuation of …
Number of citations: 1 www.sciencedirect.com
AI Fokin, RN Chuprov-Netochin, AS Malyshev… - Frontiers in …, 2022 - frontiersin.org
Branched actin networks polymerized by the Actin-related protein 2 and 3 (Arp2/3) complex play key roles in force generation and membrane remodeling. These networks are …
Number of citations: 2 www.frontiersin.org
N Mahesha, HS Yathirajan… - Acta Crystallographica …, 2021 - scripts.iucr.org
… In N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, C 14 H 9 BrN 2 OS, where the two ring systems are nearly parallel to one another [dihedral angle = 5.8 (2)], the molecules are linked by N…
Number of citations: 8 scripts.iucr.org

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